Pyridinium, 2-fluoro-1-methyl-, iodide
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Description
Pyridinium, 2-fluoro-1-methyl-, iodide, also known as this compound, is a useful research compound. Its molecular formula is C6H7FIN and its molecular weight is 239.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solar Energy Conversion
Pyridinium derivatives, such as 1-ethyl-1-methyl pyrrolidinium iodide, have been utilized in solid-state dye-sensitized solar cells (DSSCs) as solid-state electrolytes. These devices demonstrate notable power conversion efficiency and excellent stability at elevated temperatures, highlighting the potential of pyridinium compounds in renewable energy applications (Li et al., 2012).
Crystal Engineering
The crystal engineering of brominated pyridinium compounds, such as N-methyl-3,5-dibromopyridinium iodide, reveals the formation of unique crystal structures with short C–Br⋯I halogen bonding. This illustrates the effectiveness of pyridinium scaffolds in enhancing the electron acceptor ability of bromine substituents, which is significant for developing advanced materials (Logothetis et al., 2004).
Nonlinear Optical Materials
Multisubstituted pyridinium compounds exhibit strong saturated absorption and nonlinear optical absorption (NOA) properties. These characteristics are influenced by the electron-donating ability, the number of side chains, and the molecular coplanar features of the compounds, making them suitable for applications in optical devices and materials (Xu et al., 2008).
Corrosion Inhibition
Pyridinium-derived ionic liquids have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds show significant inhibition efficiency, demonstrating their potential as eco-friendly corrosion inhibitors (El-hajjaji et al., 2020).
Fluorescent Sensing
Pyridinium functionalized derivatives have been reported for the selective detection of fluoride ions in aqueous media. The rapid "turn-on" fluorescence signaling showcases the potential of these compounds in environmental monitoring and analytical chemistry (Bineci et al., 2016).
Properties
IUPAC Name |
2-fluoro-1-methylpyridin-1-ium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXKRMRFCSAUNO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1F.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431861 |
Source
|
Record name | Pyridinium, 2-fluoro-1-methyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367-06-6 |
Source
|
Record name | Pyridinium, 2-fluoro-1-methyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 2-fluoro-1-methylpyridin-1-ium iodide interact with its target molecules and what are the downstream effects in the context of mass spectrometry analysis?
A1: 2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) is a derivatization reagent that reacts with primary amines or hydroxyl groups present in target molecules like catecholamines and amino acids []. This reaction forms derivatized products with improved ionization efficiency in mass spectrometry. Specifically, FMP-10 leads to a general increase in the signal-to-noise ratio (S/N) for the analyzed compounds []. This enhanced ionization allows for more sensitive and accurate detection of these molecules in complex biological samples.
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